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molecular formula C20H25ClN2 B8680714 1-Benzhydryl-4-(3-chloropropyl)piperazine CAS No. 75591-22-9

1-Benzhydryl-4-(3-chloropropyl)piperazine

Cat. No. B8680714
M. Wt: 328.9 g/mol
InChI Key: NSIZVHLMDWKOGG-UHFFFAOYSA-N
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Patent
US09073861B2

Procedure details

In acetone, 1-(diphenylmethyl)piperazine (18.49 g) was dissolved, and potassium carbonate (1.0 eq.) and 1-bromo-3-chloropropane (2.0 eq.) were added thereto, and the obtained mixture was heated to reflux for 3 hours. The salt produced by the reaction was separated by filtration, and the filtrate was then concentrated in vacuo. The residue was purified by silica gel column chromatography (Wakogel C-200, 200 g) and eluted by a mixed solvent of 99 parts of chloroform and 1 part of methanol to obtain 1-[4-(diphenylmethyl)piperazinyl]-3-chloropropane (13.8 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].Br[CH2:27][CH2:28][CH2:29][Cl:30]>CC(C)=O>[C:14]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]2[CH2:9][CH2:10][N:11]([CH2:27][CH2:28][CH2:29][Cl:30])[CH2:12][CH2:13]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Step Two
Name
Quantity
18.49 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CCNCC1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The salt produced by the reaction
CUSTOM
Type
CUSTOM
Details
was separated by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (Wakogel C-200, 200 g)
WASH
Type
WASH
Details
eluted by a mixed solvent of 99 parts of chloroform and 1 part of methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CCN(CC1)CCCCl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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